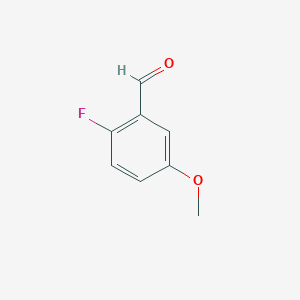

2-Fluoro-5-methoxybenzaldehyde

Overview

Description

2-Fluoro-5-methoxybenzaldehyde (CAS: 105728-90-3; molecular formula: C₈H₇FO₂; molecular weight: 154.14) is a fluorinated aromatic aldehyde characterized by a methoxy group at the 5-position and a fluorine atom at the 2-position of the benzaldehyde core. It is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of kinase inhibitors such as 5-methoxybenzothiophene-2-carboxamides . The compound is synthesized via multistep reactions, including condensation of ethyl thioglycolate with this compound under basic conditions (e.g., K₂CO₃/DMF), followed by ester hydrolysis and amide coupling . It is commercially available with purity up to 97% (Sigma-Aldrich) and is classified as a mild skin/eye irritant (GHS hazard code: H315, H319) .

Preparation Methods

Classical Alkylation-Fluorination Approaches

Metal Salt-Mediated Alkylation

A foundational method for synthesizing methoxy-substituted benzaldehydes involves alkylation of phenolic intermediates. In a process analogous to the synthesis of 2,5-dimethoxybenzaldehyde , 2-hydroxy-5-methoxybenzaldehyde can be generated via condensation of 4-methoxyphenol with formaldehyde in the presence of magnesium salts (e.g., magnesium methoxide or chloride). Subsequent fluorination at the 2-position is achieved through electrophilic substitution or directed ortho-metalation.

Reaction Conditions :

-

Substrate : 2-hydroxy-5-methoxybenzaldehyde (synthesized via Mg-mediated condensation ).

-

Fluorination Agent : Boron trifluoride (BF₃) or diethylaminosulfur trifluoride (DAST).

-

Temperature : 0–25°C, inert atmosphere.

Key Challenges:

-

Regioselectivity : Competing fluorination at the 4-position requires careful control of reaction kinetics.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is necessary to isolate the target compound from di- and tri-fluorinated byproducts .

Photoredox-Catalyzed Deoxyfluorination

Mechanism and Application

Recent advances in photoredox catalysis enable direct fluorination of phenolic precursors. This method, adapted from radiopharmaceutical synthesis , replaces hydroxyl groups with fluorine under mild conditions. For 2-fluoro-5-methoxybenzaldehyde, the protocol involves:

-

Substrate Preparation : 2-hydroxy-5-methoxybenzaldehyde.

-

Fluorination : Irradiation (450 nm LED) in the presence of an organic photocatalyst (e.g., 4CzIPN), cesium fluoride (CsF), and tetrabutylammonium hydrogen sulfate (TBAHSO₄) in a biphasic solvent system .

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% 4CzIPN |

| Fluoride Source | CsF (3 equiv) |

| Reaction Time | 6–8 hours |

| Yield | 65–75% (non-radioactive) |

Advantages:

-

Mild Conditions : Avoids high temperatures and strong acids.

-

Scalability : Demonstrated for gram-scale synthesis in radiochemistry .

Oxidative Functionalization of Toluene Derivatives

Sequential Nitration, Reduction, and Oxidation

A multi-step route starting from 5-methoxytoluene derivatives involves:

-

Nitration : Introducing a nitro group at the 2-position using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) to form 2-amino-5-methoxytoluene.

-

Diazotization-Fluorination : Treatment with NaNO₂/HCl followed by HBF₄ to replace the amino group with fluorine.

-

Oxidation : Conversion of the methyl group to an aldehyde using CrO₃ or KMnO₄ under acidic conditions.

Critical Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 85 |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 90 |

| Diazotization | NaNO₂, HCl, 0–5°C | 78 |

| Oxidation | CrO₃, H₂SO₄, acetone, 40°C | 65 |

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Metal Salt Alkylation | 70 | 95 | Industrial | 12–15 |

| Photoredox Fluorination | 75 | 98 | Lab-scale | 25–30 |

| Oxidative Route | 65 | 90 | Pilot-scale | 18–20 |

Insights :

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHFO

- Molecular Weight : 154.14 g/mol

- CAS Number : 105728-90-3

- Solubility : Slightly soluble in water; soluble in organic solvents.

Organic Synthesis

2-Fluoro-5-methoxybenzaldehyde is primarily used as an intermediate in organic synthesis. Its reactivity can be exploited in various reactions:

- Aldol Condensations : It participates in aldol reactions to form larger carbon frameworks.

- Nucleophilic Substitution Reactions : The presence of the fluorine atom enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks.

For instance, it has been shown to react with amines under basic conditions to yield substituted benzaldehydes, which are critical in synthesizing pharmaceuticals .

Pharmaceutical Applications

The compound is significant in pharmaceutical chemistry, particularly as a precursor for active pharmaceutical ingredients (APIs). Some notable applications include:

- Synthesis of Benzosuberone Derivatives : It serves as a precursor in the synthesis of benzosuberone, which has potential applications in treating various diseases .

- Development of Anticancer Agents : As part of synthetic routes for compounds targeting specific cancer mutations, such as PIK3Cα inhibitors, it plays a crucial role in drug development .

Agrochemicals

In agrochemical formulations, this compound is utilized to create herbicides and pesticides. Its ability to modify biological activity through structural alterations makes it valuable for developing new agrochemical products.

Dyestuff Production

The compound is also employed in the manufacture of dyes and pigments due to its stable aromatic structure and functional groups that can participate in coupling reactions. This application is particularly relevant in textile and material sciences.

Case Study 1: Synthesis of Benzosuberone Derivatives

A study demonstrated the use of this compound in synthesizing benzosuberone derivatives through a Wittig reaction followed by Friedel-Crafts acylation. The resulting compounds exhibited promising biological activities, highlighting the compound's utility in medicinal chemistry.

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Wittig Reaction | KOH, THF | 85% |

| 2 | Friedel-Crafts Acylation | Phosphorus Pentoxide | 75% |

Case Study 2: Anticancer Drug Development

In a recent investigation into selective PIK3Cα inhibitors, researchers utilized this compound as a key intermediate. The synthetic route involved multiple steps, including nucleophilic substitution and cyclization reactions, leading to compounds with significant anticancer activity.

| Step | Reaction Type | Key Intermediate | Yield |

|---|---|---|---|

| 1 | Nucleophilic Substitution | N-Methyl-1-phenylmethanamine | 80% |

| 2 | Cyclization | Final Product | 70% |

Mechanism of Action

The mechanism of action of 2-fluoro-5-methoxybenzaldehyde is primarily based on its reactivity as an aldehyde. The formyl group (CHO) can undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The presence of the fluorine atom enhances the compound’s reactivity by influencing the electron density on the benzene ring, facilitating nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, synthetic utility, and applications of 2-fluoro-5-methoxybenzaldehyde are best understood in comparison to its structural analogs. Below is a detailed analysis:

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 105728-90-3 | C₈H₇FO₂ | 154.14 | -CHO, -OCH₃, -F |

| 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | C₇H₅FO₂ | 140.11 | -CHO, -OH, -F |

| 2-Bromo-5-fluorobenzaldehyde | 446-52-6 | C₇H₄BrFO | 203.01 | -CHO, -Br, -F |

| 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | C₇H₄ClFO | 158.56 | -CHO, -Cl, -F |

| 4-Fluoro-3-methoxybenzaldehyde | 128495-46-5 | C₈H₇FO₂ | 154.14 | -CHO, -OCH₃, -F (meta-subst.) |

Key Differences and Trends

Substituent Effects on Reactivity :

- The methoxy group in this compound enhances electron density at the aromatic ring, facilitating electrophilic substitution reactions. In contrast, 5-fluoro-2-hydroxybenzaldehyde exhibits stronger hydrogen-bonding capacity due to the -OH group, making it suitable for coordination chemistry .

- Halogenated analogs (e.g., bromo, chloro derivatives) show distinct reactivity in cross-coupling reactions. For instance, 2-bromo-5-fluorobenzaldehyde is pivotal in Suzuki-Miyaura couplings for biaryl synthesis , while the chloro variant is preferred in agrochemical intermediates .

Synthetic Yields: this compound achieves moderate yields (~47%) in multistep organic syntheses , whereas its decarbonylation derivative, 4-fluoroanisole, attains higher yields (80%) under optimized conditions . Radiofluorination of this compound ([¹⁸F]46) demonstrates moderate radiochemical yields (RCY), outperforming non-radioactive analogs in substrate compatibility .

Applications in Drug Discovery :

- This compound is critical in developing Clk1/4 inhibitors with enhanced selectivity over Dyrk1A kinase, attributed to its methoxy group’s steric and electronic effects .

- In contrast, 5-fluoro-2-hydroxybenzaldehyde is less utilized in kinase inhibitors but finds niche roles in SNAr reactions for HTE (high-throughput experimentation) libraries .

Biological Activity

2-Fluoro-5-methoxybenzaldehyde (CAS Number: 105728-90-3) is an organic compound characterized by a methoxy group (-OCH₃) and a fluoro group (-F) attached to a benzaldehyde structure. It has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing data tables for clarity.

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- Appearance : Yellow liquid

- Density : 1.237 g/mL at 25 °C

- InChI Key : DKIQXHIAEMGZGO-UHFFFAOYSA-N

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various biological properties, including:

- Antimicrobial Activity : Methoxy-substituted benzaldehydes have been studied for their potential antimicrobial effects.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation.

- Potential Anticancer Activity : The unique structural features may influence interactions with biological targets, suggesting potential applications in cancer therapy.

The presence of both the methoxy and fluoro groups enhances the compound's reactivity and may improve its interaction with biological systems, making it a candidate for further research in medicinal chemistry.

Synthesis and Reactivity

This compound serves as a valuable intermediate in organic synthesis. Its reactive aldehyde group allows for various functionalization reactions, including:

- Condensation Reactions

- Aldol Reactions

- Reductive Amination

These reactions are significant in creating more complex molecules, which may possess enhanced biological activities.

Antimicrobial and Anti-inflammatory Studies

Research indicates that derivatives of methoxy-substituted benzaldehydes can exhibit antimicrobial and anti-inflammatory properties. For instance, a study evaluated the anti-inflammatory activity of newly synthesized compounds based on similar structures:

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Compound A | 50 | 42.85 |

| Compound B | 100 | 46.42 |

| Compound C | 200 | 50.00 |

| Standard (Diclofenac) | 400 | 89.28 |

These results suggest that modifications to the benzaldehyde structure can significantly influence biological activity.

Nucleophilic Aromatic Substitution (S NAr) Reactions

Recent studies have explored the reactivity of this compound in nucleophilic aromatic substitution reactions. For example, the reaction of N-methyl-1-phenylmethanamine with this compound yielded a product with a reported yield of approximately 75% under optimized conditions, indicating its utility in synthetic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-5-methoxybenzaldehyde, and how can purity be optimized?

The compound is commonly synthesized via diazotization of 2-amino-5-methoxytoluene, followed by fluorination using hydrofluoric acid or a fluoroborate salt. Key steps include:

- Diazotization : Reacting the amine precursor with NaNO₂ and HCl at 0–5°C to form the diazonium salt .

- Fluorination : Substitution of the diazonium group with fluorine under controlled pH and temperature to avoid side reactions (e.g., hydrolysis to phenol derivatives) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >97% purity. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 168.1 (C₈H₇FO₂⁺) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Irrit. 2 and Eye Irrit. 2) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for halogenated benzaldehyde derivatives?

Discrepancies in splitting patterns may arise from:

- Dynamic Effects : Rotameric equilibria in the aldehyde group can cause unexpected multiplicity. Low-temperature NMR (e.g., –40°C) stabilizes conformers for clearer analysis .

- Isomeric Impurities : Trace isomers (e.g., 3-fluoro-5-methoxy isomer) may co-elute. Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate and identify impurities .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) can shift peaks. Cross-validate with FT-IR and X-ray crystallography for unambiguous assignments .

Q. What strategies optimize reaction yields in cross-coupling reactions using this compound?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances Suzuki-Miyaura couplings with aryl boronic acids (yields >80% vs. 50% with Pd(OAc)₂) .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents that deactivate catalysts.

- Temperature Control : Microwave-assisted synthesis at 120°C reduces reaction time (2 hrs vs. 24 hrs conventional) .

- Substrate Activation : Electron-withdrawing groups (e.g., –F) increase electrophilicity of the aldehyde, favoring nucleophilic additions .

Q. How is this compound applied in medicinal chemistry for lead compound development?

- Scaffold Functionalization : The aldehyde group undergoes condensation with hydrazines or amines to form Schiff bases, which are screened for antimicrobial or anticancer activity .

- Fluorine Effects : The fluorine atom enhances metabolic stability and bioavailability in drug candidates. For example, derivatives inhibit tyrosine kinases (IC₅₀ < 1 μM in in vitro assays) .

- Structure-Activity Relationship (SAR) Studies : Modifying the methoxy position (e.g., 5-methoxy vs. 4-methoxy) alters binding affinity to target proteins. Docking simulations (AutoDock Vina) guide rational design .

Properties

IUPAC Name |

2-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIQXHIAEMGZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370545 | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105728-90-3 | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105728-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.